molecular formula C21H22N2O4S B1669806 Dansyl-L-phenylalanine CAS No. 1104-36-5

Dansyl-L-phenylalanine

Cat. No.: B1669806
CAS No.: 1104-36-5
M. Wt: 398.5 g/mol
InChI Key: GPIOGTIFRDHWSB-UHFFFAOYSA-N
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Description

Dansyl-L-phenylalanine is a fluorescent derivative of the amino acid phenylalanine. It is widely used in biochemical and analytical applications due to its ability to form highly fluorescent products when it reacts with primary and secondary amines. The dansyl group, which is a sulfonamide derivative of naphthalene, imparts strong fluorescence properties to the compound, making it useful in various scientific research fields.

Scientific Research Applications

Dansyl-L-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Dansyl-L-phenylalanine primarily targets amino acids in biological samples . It is frequently utilized in the field of analytical biochemistry, particularly for the qualitative and quantitative analysis of protein and peptide structures . It is also known to inhibit the activity of alkaline phosphatase .

Mode of Action

This compound interacts with its targets through a process known as dansylation . In this process, dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products, which are well-retained on reverse-phase columns .

Biochemical Pathways

The dansylation process affects the biochemical pathways of amino acids. The reaction rates between dansyl chloride and water, amino acids, or peptides are studied as a function of pH and temperature . The rate of hydrolysis of dansyl chloride is constant and .

Pharmacokinetics

It has been shown that fatty acylation enhances the cellular localization of dansylated phenylalanines . Incubations at 4°C for 1 hour of CHO cells with 50 μM hexanyl (C6) and palmityl (C16) phenylalanine dansyl ethylenediamine and palmityl (C16) dansyl ethylenediamine showed comparable entry and patterns of intracellular distribution for compounds as when incubated at 37°C .

Result of Action

The result of the action of this compound is the formation of dansylated amino acids . These dansylated amino acids are fluorescent under UV light and can be identified by thin-layer chromatography on polyamide sheets . This makes this compound a valuable tool for identifying amino acids and studying peptide sequence determination .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . The dansylation reaction, for example, is performed at room temperature . The reaction rates between dansyl chloride and water, amino acids, or peptides are studied as a function of pH and temperature . Therefore, the action, efficacy, and stability of this compound can be influenced by these environmental conditions.

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Dansyl-L-phenylalanine . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

A study has shown that the computationally-calculated binding free energy values for Dansyl enantiomers binding to poly (SULV) are in agreement with the enantiomeric order produced in experimental MEKC studies . This could be a potential area for future research.

Biochemical Analysis

Biochemical Properties

Dansyl-L-phenylalanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that this compound can selectively inhibit calf intestinal alkaline phosphatase . The nature of these interactions often involves the compound binding to these biomolecules, altering their function and providing insights into conformational states .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by attaching to the amino groups of proteins, which can affect cell signaling pathways, gene expression, and cellular metabolism . For example, in Chinese Hamster Ovary (CHO) cells, molecules with myristyl or palmityl groups entered cells, and acylated molecules were observed to localize in the cytoplasm .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its reaction with the free amino groups of peptides and proteins . This reaction yields dansylated reaction products, which are well-retained on reverse-phase columns . These interactions can lead to changes in gene expression and can influence enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, Dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Over time, free amines react with Dansyl chloride, yielding dansylated reaction products .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is known that phenylalanine can be metabolized via several degradation pathways

Transport and Distribution

This compound is transported and distributed within cells and tissues. After intraventricular and intracisternal injection, it is absorbed, accumulated, and released through the ependyma, plexus chorioidei, and brain parenchyma .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. For instance, acylated molecules were observed to localize in the cytoplasm and not enter nuclei or associate with lipophilic plasma membranes . This localization can have effects on the activity or function of this compound within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dansyl-L-phenylalanine is typically synthesized through the reaction of dansyl chloride with L-phenylalanine. The reaction is carried out in an alkaline medium, usually with sodium carbonate or bicarbonate buffer at a pH of around 9.8. The reaction proceeds at room temperature and is typically complete within an hour. The product is then purified using chromatographic techniques to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would involve the reaction of dansyl chloride with L-phenylalanine in a controlled environment, followed by purification steps to ensure the product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Dansyl-L-phenylalanine primarily undergoes substitution reactions due to the presence of the dansyl group. The most common reaction is the formation of a fluorescent product when it reacts with primary and secondary amines. This reaction is utilized in various analytical techniques to detect and quantify amines in biological samples .

Common Reagents and Conditions

    Dansyl chloride: Reacts with L-phenylalanine in an alkaline medium.

    Sodium carbonate or bicarbonate buffer: Maintains the pH around 9.8.

    Room temperature: Optimal for the reaction to proceed efficiently.

Major Products Formed

The major product formed from the reaction of dansyl chloride with L-phenylalanine is this compound itself. This compound exhibits strong fluorescence, which is utilized in various analytical applications.

Comparison with Similar Compounds

Similar Compounds

    Dansyl-L-tryptophan: Another dansylated amino acid used for similar applications.

    Dansyl-L-lysine: Used in the study of protein interactions and enzyme activities.

    Dansyl-L-glutamate: Employed in the quantification of amino acids in biological samples.

Uniqueness

Dansyl-L-phenylalanine is unique due to its specific interaction with phenylalanine residues in proteins and peptides. Its strong fluorescence and stability make it particularly useful in analytical applications where precise quantification of amino acids is required .

Properties

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-23(2)19-12-6-11-17-16(19)10-7-13-20(17)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIOGTIFRDHWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911627
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104-36-5
Record name Dansylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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